molecular formula C10H24N4 B14650054 1,4-Piperazinediethanamine, alpha,alpha'-dimethyl- CAS No. 46350-29-2

1,4-Piperazinediethanamine, alpha,alpha'-dimethyl-

Katalognummer: B14650054
CAS-Nummer: 46350-29-2
Molekulargewicht: 200.32 g/mol
InChI-Schlüssel: IMGCATGOHBXHNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- is a chemical compound with the molecular formula C10H24N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 2-chloro-N,N-dimethylethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Piperazinediethanol, alpha,alpha’-dimethyl-: Similar structure but with hydroxyl groups instead of amine groups.

    N,N-Dimethylpiperazine: Lacks the ethanamine side chains.

    Piperazine: The parent compound without any alkylation.

Uniqueness

1,4-Piperazinediethanamine, alpha,alpha’-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

46350-29-2

Molekularformel

C10H24N4

Molekulargewicht

200.32 g/mol

IUPAC-Name

1-[4-(2-aminopropyl)piperazin-1-yl]propan-2-amine

InChI

InChI=1S/C10H24N4/c1-9(11)7-13-3-5-14(6-4-13)8-10(2)12/h9-10H,3-8,11-12H2,1-2H3

InChI-Schlüssel

IMGCATGOHBXHNA-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCN(CC1)CC(C)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.